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Compound of Interest

Compound Name: 1-Bromo-1-nitrononan-2-OL

Cat. No.: B15406549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-
Bromo-1-nitrononan-2-ol, a functionalized nitroalkane derivative. While direct experimental

data for this specific compound is not extensively available in published literature, this

document outlines a robust synthetic strategy based on well-established methodologies for the

preparation of analogous α-bromo nitro alcohols. The primary synthetic route detailed is the

Henry (nitro-aldol) reaction between bromonitromethane and octanal.

Overview of Synthetic Strategy
The synthesis of 1-Bromo-1-nitrononan-2-ol can be efficiently achieved through the

nucleophilic addition of bromonitromethane to octanal. This reaction, a variant of the Henry

reaction, forms a new carbon-carbon bond and simultaneously installs the desired bromo, nitro,

and hydroxyl functionalities. The general transformation is depicted below:

Reaction Scheme:
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Caption: General reaction scheme for the synthesis of 1-Bromo-1-nitrononan-2-ol.

This reaction can be catalyzed by various means, including base catalysis or metal-based

Lewis acid catalysis, to afford the target compound. The choice of catalyst and reaction

conditions can influence the yield and stereoselectivity of the reaction.

Experimental Protocol: Catalytic Henry Reaction
This protocol is a representative procedure for the synthesis of 1-Bromo-1-nitrononan-2-ol
based on analogous reactions found in the literature.[1][2][3]

Materials:

Bromonitromethane

Octanal

Anhydrous Ethanol

Copper(II) Acetate (Cu(OAc)₂)

Chiral Amino Pyridine Ligand (for enantioselective synthesis, optional)[1]
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Diisopropylethylamine (DIPEA)

Hydrochloric Acid (1M)

Saturated Sodium Bicarbonate Solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl Acetate

Hexane

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Septum

Nitrogen or Argon gas inlet

Syringes

Low-temperature cooling bath (e.g., dry ice/acetone)

Separatory funnel

Rotary evaporator

Glassware for workup and purification

Column chromatography setup

Procedure:
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Catalyst Preparation (Optional, for enantioselective synthesis): In a flame-dried round-bottom

flask under an inert atmosphere (N₂ or Ar), dissolve copper(II) acetate (0.05 mmol) and the

chiral amino pyridine ligand (0.06 mmol) in anhydrous ethanol (5 mL). Stir the mixture at

room temperature for 30 minutes to form the catalyst complex.

Reaction Setup: Cool the catalyst solution (or a flask with just anhydrous ethanol for a non-

enantioselective approach) to -40 °C using a suitable cooling bath.

Addition of Reactants: To the cooled solution, add octanal (1.0 mmol) via syringe. Follow this

with the addition of bromonitromethane (1.2 mmol).

Initiation of Reaction: Add diisopropylethylamine (DIPEA) (0.1 mmol) dropwise to the

reaction mixture.

Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer

chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding 1M hydrochloric acid (5 mL).

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory

funnel and extract with ethyl acetate (3 x 20 mL).

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate

solution (20 mL) and brine (20 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent to obtain pure 1-Bromo-1-nitrononan-2-
ol.

Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of 1-Bromo-1-
nitrononan-2-ol, based on typical yields and conditions for similar Henry reactions.[1]
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Parameter Value Notes

Reactants

Octanal 1.0 mmol (128.2 mg) Limiting reagent

Bromonitromethane 1.2 mmol (167.9 mg) 1.2 equivalents

Catalyst For enantioselective synthesis

Copper(II) Acetate 0.05 mmol (9.1 mg) 5 mol%

Chiral Ligand 0.06 mmol 6 mol%

Base

DIPEA 0.1 mmol (12.9 mg) 10 mol%

Reaction Conditions

Solvent Anhydrous Ethanol

Temperature -40 °C Critical for selectivity

Reaction Time 4 - 24 hours Monitored by TLC

Product

Theoretical Yield 268.1 mg
Based on octanal as the

limiting reagent

Purification

Eluent for Chromatography Hexane/Ethyl Acetate Gradient
e.g., starting from 95:5 to

80:20

Experimental Workflow and Logic
The overall experimental workflow for the synthesis and purification of 1-Bromo-1-nitrononan-
2-ol is outlined in the diagram below.
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Caption: Experimental workflow for the synthesis of 1-Bromo-1-nitrononan-2-ol.
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This workflow provides a logical progression from the initial reaction setup through to the

isolation and characterization of the final product. Each stage is critical for achieving a

successful synthesis with high purity.

Alternative Synthetic Approaches
While the catalytic Henry reaction is a primary method, other approaches for the synthesis of

bromonitro-alcohols have been reported and could be adapted for 1-Bromo-1-nitrononan-2-
ol.

Aqueous Acidic Conditions: One notable alternative involves reacting bromonitromethane

with an aldehyde in an aqueous medium at a controlled acidic pH (typically between 4.0 and

7.0).[2][3] This method avoids the need for a phase transfer catalyst and can simplify the

workup procedure as the product may separate as a distinct phase.[2]

Bromination of a Nitroalkanol: A two-step approach involves the initial synthesis of 1-

nitrononan-2-ol via a standard Henry reaction between nitromethane and octanal. The

resulting nitroalkanol is then brominated using elemental bromine.[1] However, this method

carries the risk of over-bromination, leading to the formation of dibromo byproducts.[1]

The choice of synthetic route will depend on factors such as the desired stereochemistry, scale

of the reaction, and available starting materials and equipment. The direct catalytic approach is

often favored for its control and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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